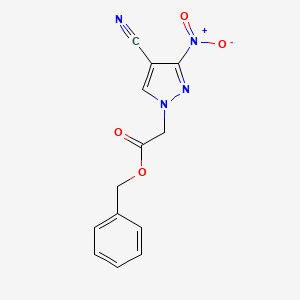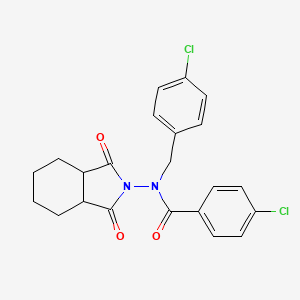![molecular formula C16H18INO4S B4233789 3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4233789.png)
3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
Overview
Description
3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide, also known as IMB-4, is a chemical compound that is commonly used in scientific research. This compound is a sulfonamide derivative that has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of 3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide in lab experiments is its broad-spectrum anticancer activity. It has been found to be effective against a wide range of cancer types, which makes it a useful tool for cancer research. In addition, this compound has been shown to have a synergistic effect when combined with other anticancer agents.
One limitation of using this compound in lab experiments is its low yield in the synthesis process. This can make it difficult to obtain large quantities of pure this compound for use in experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on 3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it works to inhibit cancer cell growth. In addition, research could be done to optimize the synthesis method for this compound, in order to increase the yield of this compound.
Another area of research could be to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Finally, research could be done to investigate the potential of this compound as a drug delivery agent, in order to improve the delivery of other anticancer agents to cancer cells.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise as an anticancer agent. It has been extensively studied for its potential in cancer research, and has been found to be effective against a wide range of cancer types. While there are still many questions to be answered about the mechanism of action of this compound, its potential as a therapeutic agent for cancer and other diseases makes it an important area of research for the future.
Scientific Research Applications
3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to have a synergistic effect when combined with other anticancer agents, such as cisplatin and doxorubicin.
Properties
IUPAC Name |
3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO4S/c1-21-13-5-3-12(4-6-13)9-10-18-23(19,20)14-7-8-16(22-2)15(17)11-14/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUWXHNAQYDYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233715.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4233729.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4233735.png)

![3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233745.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4233753.png)
![N-(2,5-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4233760.png)



![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233783.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4233793.png)
amino]-N-propylbenzamide](/img/structure/B4233797.png)
![methyl 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4233824.png)
